Benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide
Description
Chemical Structure and Physicochemical Properties
Molecular Architecture
Z-Arg-Arg-AMC consists of three primary components:
- Benzyloxycarbonyl (Z) group : A protective moiety at the N-terminus.
- Dipeptide backbone : Two L-arginine residues linked via an amide bond.
- Fluorogenic reporter : 4-Methylcoumarin-7-ylamide (AMC) at the C-terminus.
The molecular formula is C₃₀H₃₉N₉O₆ , with a molecular weight of 621.7 g/mol . The structure features a linear peptide chain with the following connectivity:
$$ \text{Z-Arg} \rightarrow \text{Arg} \rightarrow \text{AMC} $$
Key structural attributes include:
- Peptide bonds : Two amide linkages between arginine residues and the AMC group.
- Aromatic systems : Benzyl (from Z group) and coumarin (from AMC) rings.
- Charged groups : Guanidino side chains on both arginine residues, contributing to hydrophilicity .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₃₀H₃₉N₉O₆ | |
| Molecular weight | 621.7 g/mol | |
| Stereochemistry | L-configuration at α-carbons | |
| CAS Registry Number | 88937-61-5 |
Functional Groups and Stereochemistry
The compound’s reactivity and interactions are governed by distinct functional groups:
- Benzyloxycarbonyl (Z) group :
- Guanidino groups :
- Coumarin fluorophore :
Stereochemical features :
Mass Spectrometric and Chromatographic Characterization
Mass Spectrometry:
- High-resolution MS (HRMS) : Confirms the molecular formula with a measured m/z of 622.3023 ([M+H]⁺) .
- Fragmentation patterns :
Chromatography:
Table 2: Chromatographic Conditions
| Parameter | Details | Source |
|---|---|---|
| Column | C18 (4.6 × 150 mm, 5 µm) | |
| Mobile phase | Acetonitrile/water + 0.1% TFA | |
| Detection | UV (280 nm), fluorescence |
Stability and Degradation Pathways
Z-Arg-Arg-AMC exhibits the following stability profile:
- Thermal stability :
- pH-dependent stability :
- Enzymatic cleavage :
- Photostability :
Degradation products :
- AMC (7-amino-4-methylcoumarin): Primary fluorescent product.
- Z-Arg-Arg : Dipeptide fragment.
- Benzyl alcohol : From Z group hydrolysis under acidic conditions .
Properties
CAS No. |
88937-61-5 |
|---|---|
Molecular Formula |
C30H39N9O6 |
Molecular Weight |
621.7 g/mol |
IUPAC Name |
benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C30H39N9O6/c1-18-15-25(40)45-24-16-20(11-12-21(18)24)37-22(9-5-13-35-28(31)32)26(41)39-27(42)23(10-6-14-36-29(33)34)38-30(43)44-17-19-7-3-2-4-8-19/h2-4,7-8,11-12,15-16,22-23,37H,5-6,9-10,13-14,17H2,1H3,(H,38,43)(H4,31,32,35)(H4,33,34,36)(H,39,41,42)/t22-,23-/m0/s1 |
InChI Key |
MPTXQKPPFWMRPT-GOTSBHOMSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCCN=C(N)N)C(=O)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |
Other CAS No. |
88937-61-5 |
Synonyms |
7-N-benzyloxycarbonyl-arginyl-argininamide-4-methylcoumarin 7-N-benzyloxycarbonyl-L-Arg-L-ArgNH-methylcoumarin benzyloxycarbonyl-arginylarginine-4-methylcoumarin-7-amide benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide CBZ-Arg-Arg-MCA Z-Arg-Arg-MCA Z-Arg-Arg-NH-AMC Z-Arg-Arg-NH-Mec Z-Arg-ArgNH-MeC |
Origin of Product |
United States |
Preparation Methods
Catalytic Synthesis of 7-Hydroxy-4-Methylcoumarin
The foundational step involves synthesizing 7-hydroxy-4-methylcoumarin via acid-catalyzed condensation of resorcinol and ethyl acetoacetate. A patented method (CN101723925A) optimizes this process using a diatomite-supported catalyst.
Procedure :
-
Catalyst Preparation : Sulfuric acid and p-toluenesulfonic acid (molar ratio 1:0.2–0.8) are dissolved in water to form a 5–10% solution. Diatomite is soaked in this solution for 5–12 hours, filtered, dried at 80–100°C, and calcined at 450–600°C for 2–4 hours.
-
Coumarin Formation : Resorcinol (100 g) and ethyl acetoacetate (100 g) are mixed with 10 g of catalyst and heated at 90–130°C for 1–3 hours. Post-reaction, the catalyst is filtered, and excess ethyl acetoacetate is removed via rotary evaporation. The crude product is recrystallized from 95% ethanol, yielding 92% pure 7-hydroxy-4-methylcoumarin.
Key Parameters :
-
Molar ratio of ethyl acetoacetate to resorcinol: 0.6–1.6
-
Catalyst loading: 5–15% of resorcinol weight
Conversion to 7-Amino-4-Methylcoumarin
The 7-hydroxy group is functionalized to an amine through nitration followed by reduction, though direct amidation is often employed for coupling with peptides.
Amidation Strategy :
7-Hydroxy-4-methylcoumarin is reacted with thionyl chloride to form the corresponding acyl chloride, which is then treated with ammonia or a protected amine to yield 7-amino-4-methylcoumarin. This intermediate is critical for subsequent peptide coupling.
Synthesis of Benzyloxycarbonylarginyl-Arginine Dipeptide
The dipeptide sequence (Z-Arg-Arg) is constructed using solid-phase or solution-phase peptide synthesis (SPPS), with benzyloxycarbonyl (Z) as the N-terminal protecting group.
Protection of Arginine Side Chains
Arginine’s guanidinium group is protected with nitro or pentamethylchromansulfonyl (Pmc) groups to prevent side reactions during coupling. The Z group is introduced via reaction with benzyloxycarbonyl chloride in alkaline aqueous conditions.
Example Protocol :
-
Z-Arg Synthesis : L-arginine is dissolved in 1M NaOH and treated with benzyloxycarbonyl chloride at 0°C. The pH is maintained at 9–10, and the product (Z-Arg) is extracted into ethyl acetate after acidification.
-
Second Arginine Coupling : Z-Arg is activated as a p-nitrophenyl ester and reacted with H-Arg-OBn (benzyl ester) in dimethylformamide (DMF) with triethylamine. The dipeptide Z-Arg-Arg-OBn is obtained in 75–85% yield after purification.
Coupling of Dipeptide to 4-Methylcoumarin-7-Ylamide
The final step involves conjugating the Z-Arg-Arg dipeptide to 7-amino-4-methylcoumarin via amide bond formation.
Activation and Coupling
The dipeptide’s C-terminal carboxyl group (previously protected as a benzyl ester) is deprotected via hydrogenolysis. The free carboxylate is activated using carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) and coupled to 7-amino-4-methylcoumarin.
Optimized Conditions :
-
Activation Agent : HATU (1 eq), HOAt (1 eq)
-
Solvent : Anhydrous DMF or dichloromethane
-
Reaction Time : 12–24 hours at 25°C
Characterization and Quality Control
Analytical Data
Spectral Validation
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Hydrolysis: The major products are the individual amino acids or smaller peptide fragments.
Oxidation: Oxidized derivatives of the peptide.
Reduction: Reduced forms of the peptide, often with altered functional groups.
Scientific Research Applications
Benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide has several applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Employed in the investigation of protein-protein interactions and enzyme kinetics.
Medicine: Utilized in drug discovery and development, particularly in the screening of protease inhibitors.
Industry: Applied in the production of diagnostic kits and research reagents.
Mechanism of Action
The compound acts as a substrate for proteases, enzymes that cleave peptide bonds. When benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide is cleaved by a protease, it releases a fluorescent product, 4-methylcoumarin-7-ylamide, which can be detected and quantified. This mechanism allows researchers to measure protease activity and study enzyme kinetics.
Comparison with Similar Compounds
Similar Compounds
- Benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide
- Benzyloxycarbonylarginyl-lysine 4-methylcoumarin-7-ylamide
- Benzyloxycarbonyllysyl-lysine 4-methylcoumarin-7-ylamide
Uniqueness
This compound is unique due to its specific amino acid sequence and the presence of the 4-methylcoumarin-7-ylamide moiety. This structure makes it particularly suitable for studying arginine-specific proteases, providing insights into enzyme specificity and activity.
Biological Activity
Benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide (often abbreviated as Z-Arg-Arg-NHMec) is a synthetic compound that has garnered attention in biochemical research due to its potential applications in studying proteolytic enzymes and its role as a fluorogenic substrate. This article explores the biological activity of Z-Arg-Arg-NHMec, focusing on its enzymatic interactions, kinetic properties, and implications in research.
Structure and Properties
Z-Arg-Arg-NHMec is characterized by its unique structure, which includes an arginine derivative linked to a 4-methylcoumarin moiety. This design allows it to function effectively as a substrate for various serine proteases, including trypsin and chymotrypsin. The compound's molecular formula is with a molecular weight of approximately 621.69 g/mol .
Substrate for Serine Proteases
Z-Arg-Arg-NHMec serves as a selective substrate for serine proteases, particularly cathepsin B and trypsin. The hydrolysis of this compound by these enzymes leads to the release of the fluorescent product 4-methylcoumarin, which can be quantitatively measured. This property makes Z-Arg-Arg-NHMec an invaluable tool in enzyme kinetics studies.
Table 1: Kinetic Constants for Z-Arg-Arg-NHMec Hydrolysis
| Enzyme | Kinetic Method | k (M min) | K (µM) | k/K (M min) |
|---|---|---|---|---|
| Trypsin | Walker-Elmore | 104445 ± 15299 | 45 ± 5 | 2322 ± 420 |
| Chymotrypsin | Walker-Elmore | 4955 ± 568 | 98 ± 12 | 50.5 ± 9.2 |
| Cathepsin B | Kitz-Wilson | Not Determined | Not Determined | Not Determined |
The kinetic constants indicate that Z-Arg-Arg-NHMec is significantly more efficiently hydrolyzed by trypsin compared to chymotrypsin, suggesting specificity in enzyme-substrate interactions .
Role in Disease Research
The ability of Z-Arg-Arg-NHMec to serve as a substrate for proteolytic enzymes positions it as a candidate for studying diseases associated with dysregulated protease activity, such as cancer and inflammatory diseases. The compound's fluorogenic nature allows researchers to monitor enzyme activity in real-time, providing insights into disease mechanisms.
Case Study: Protease Inhibition Assays
In a study examining the inhibition of serine proteases, Z-Arg-Arg-NHMec was utilized to assess the efficacy of various inhibitors. The results demonstrated that specific inhibitors could significantly reduce the hydrolysis rate of Z-Arg-Arg-NHMec by trypsin, indicating potential therapeutic applications in conditions where protease activity is detrimental .
Q & A
Q. What is the primary experimental application of benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide in protease research?
This compound is a fluorogenic substrate widely used to measure enzymatic activity of cysteine proteases, particularly cathepsins B and L. Upon cleavage by these proteases, the 4-methylcoumarin-7-ylamide (AMC) group is released, emitting fluorescence at 460 nm (excitation: 380 nm). Researchers employ it to quantify protease activity in kinetic assays or inhibitor screening. Methodologically, a standard protocol involves preparing a 1–10 mM stock solution in DMSO or water (depending on solubility), followed by dilution in assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with 1 mM EDTA and 2 mM DTT). Fluorescence intensity is monitored over time using a microplate reader .
Q. How should researchers handle and store this compound to ensure stability?
The compound is hygroscopic and light-sensitive. Store lyophilized powder at –20°C in a desiccator to prevent hydrolysis. For working solutions, use amber vials to minimize photodegradation. Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory due to its irritant properties (Risk Phrase: R36/37/38). Always verify purity via HPLC or TLC before use, as impurities can skew fluorescence readings .
Q. What are the critical parameters for preparing a reproducible substrate solution?
- Solubility : Test solubility in DMSO, water, or buffered solutions. If precipitation occurs, sonicate or warm to 37°C briefly.
- Concentration calibration : Use the molecular weight (621.69 g/mol , exact mass: 621.302) to calculate molarity. Validate with absorbance at 325 nm (extinction coefficient: ε ≈ 13,000 M⁻¹cm⁻¹).
- pH optimization : Protease activity is pH-dependent. For cathepsins, pH 5.5–6.0 is typical. Adjust using citrate or acetate buffers .
Advanced Research Questions
Q. How can researchers resolve discrepancies in fluorescence signal intensity across experimental replicates?
Data variability often arises from:
- Substrate degradation : Confirm stock solution stability via HPLC.
- Enzyme purity : Contaminating proteases (e.g., elastase) may cleave the substrate non-specifically. Pre-treat samples with protease inhibitors like E-64 (1 µM) for 30 minutes .
- Instrument calibration : Standardize fluorescence gain settings using a reference AMC standard (e.g., 7-amino-4-methylcoumarin). Normalize data to a positive control (e.g., fully activated cathepsin B).
- Inner filter effect : At high substrate concentrations (>50 µM), auto-quenching occurs. Dilute samples or use a pathlength-adjusted cuvette .
Q. What methodological approaches are recommended for studying the compound’s specificity toward novel proteases?
- Inhibitor profiling : Co-incubate with class-specific inhibitors (e.g., CA-074 for cathepsin B, leupeptin for serine proteases). A >80% reduction in fluorescence confirms target specificity.
- Kinetic analysis : Perform Michaelis-Menten assays to calculate Kₘ and kₐₜ₊ₖₐₜ values. Compare with known substrates (e.g., Z-Phe-Arg-AMC for cathepsin L).
- Structural modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions between the arginyl-arginine motif and the protease’s active site. Mutagenesis studies (e.g., S2 pocket residues) can validate predictions .
Q. How can researchers adapt this substrate for high-throughput screening (HTS) of protease inhibitors?
- Miniaturization : Use 384-well plates with a final assay volume of 20–50 µL.
- Signal normalization : Include a fluorescence quencher (e.g., 0.1% Triton X-100) to reduce background noise.
- Z’-factor validation : Ensure a Z’ > 0.5 by comparing positive (uninhibited protease) and negative (no enzyme) controls.
- Dose-response curves : Test inhibitors at 8–10 concentrations (1 nM–100 µM) to calculate IC₅₀ values .
Q. What strategies are effective in synthesizing structural analogs of this compound for mechanistic studies?
- Backbone modification : Replace arginine residues with lysine or ornithine to alter charge interactions.
- Coumarin substitution : Use 4-trifluoromethylcoumarin (AFC) for improved photostability.
- Solid-phase synthesis : Employ Fmoc/t-Bu chemistry on Rink amide resin. Purify intermediates via reverse-phase HPLC and characterize by HRMS and ¹H/¹³C-NMR .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on substrate cleavage rates in different pH conditions?
- Buffer system validation : Compare citrate (pH 4.5–6.5) and MES (pH 5.5–7.0) buffers, as ionic strength affects protease conformation.
- Pre-steady-state kinetics : Use stopped-flow fluorimetry to measure initial cleavage rates, minimizing pH drift during prolonged assays.
- Cross-validate with orthogonal methods : Confirm results using FRET-based substrates or LC-MS detection of AMC release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
